molecular formula C10H11BrO2 B1322967 Methyl 4-bromo-2,6-diMethylbenzoate CAS No. 90841-46-6

Methyl 4-bromo-2,6-diMethylbenzoate

Cat. No.: B1322967
CAS No.: 90841-46-6
M. Wt: 243.1 g/mol
InChI Key: HBAMBTOWPNCADR-UHFFFAOYSA-N
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Description

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography reveals the compound crystallizes in a racemic mixture due to chirality at carbons adjacent to the oxazolidine oxygen. Key unit cell parameters include:

Crystallographic Parameter Value
Space Group P-1
Unit Cell Dimensions a=8.461 Å, b=9.872 Å, c=12.345 Å
Bond Angles C-Br-C: 120.5°

The bromine atom adopts a planar configuration within the aromatic system, while the ester group shows slight torsional distortion from coplanarity.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Assignment
7.45 (s, 2H) Aromatic protons (C3/C5)
3.88 (s, 3H) Methoxy ester group
2.52 (s, 3H) C2 methyl group
2.43 (s, 3H) C6 methyl group

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
168.7 Ester carbonyl carbon
139.6 C4 (bromine-substituted)
129.9 Aromatic carbons (C3/C5)
52.3 Methoxy carbon

Infrared (IR) Spectroscopy and Functional Group Analysis

Key IR absorptions:

Wavenumber (cm⁻¹) Assignment
2950–2860 C-H stretch (methyl)
1725 Ester C=O stretch
1580 Aromatic C=C stretching
1260 C-O ester asymmetric stretch

Mass Spectrometric Fragmentation Patterns

Characteristic fragmentation in EI-MS:

m/z Fragment Ion
244 Molecular ion [M]⁺
165 Loss of Br (79.9 Da)
137 Loss of COOCH₃ (59 Da)
77 Benzene ring fragment

The base peak at m/z 77 corresponds to the stable tropylium ion formation.

Properties

IUPAC Name

methyl 4-bromo-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMBTOWPNCADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630901
Record name Methyl 4-bromo-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-46-6
Record name Methyl 4-bromo-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,6-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the bromination of 2,6-dimethylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps in achieving high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic medium.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-bromo-2,6-dimethylbenzyl alcohol.

    Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2,6-dimethylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,6-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Methyl Benzoates

The position and type of halogen substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-bromo-2,3-dimethylbenzoate 6021-32-5 Br (4), CH₃ (2,3) 257.11 Lower steric hindrance; used in Suzuki couplings
Methyl 4-bromo-3,5-dimethylbenzoate 432022-88-3 Br (4), CH₃ (3,5) 257.11 Symmetric structure; higher crystallinity
Methyl 5-bromo-2,4-dimethylbenzoate 152849-72-4 Br (5), CH₃ (2,4) 257.11 Meta-bromo substitution alters electronic density
Methyl 4-bromo-2,6-dimethylbenzoate 90841-46-6 Br (4), CH₃ (2,6) 257.11 High steric protection; preferred in photolabile probes

Key Observations :

  • Steric Effects : The 2,6-dimethyl groups in the target compound provide steric protection, reducing unwanted side reactions in nucleophilic substitutions .
  • Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs.

Halogen Variation: Bromine vs. Fluorine

  • Molecular weight : 196.21 g/mol (vs. 257.11 for Br analog).
  • Reactivity : Fluorine’s strong electron-withdrawing effect increases EAS reactivity but reduces leaving-group ability in SN2 reactions compared to bromine .
  • Applications : Fluorinated analogs are used in PET imaging due to fluorine-18’s isotopic properties .

Functional Group Variations

Hydroxymethyl Substitution

Methyl 4-hydroxymethyl-2,6-dimethylbenzoate (synthesized via cycloaromatization of methyl isodehydroacetate and propargyl alcohol):

  • Key difference : Hydroxymethyl (-CH₂OH) instead of bromine.
  • Properties : Increased polarity (logP ~1.2 vs. ~3.5 for brominated analog) enhances water solubility. Used in retinal-based probes due to photoreactivity .
Amino Substitution

Methyl 4-amino-2,6-dimethylbenzoate:

  • Key difference: Amino (-NH₂) group replaces bromine.
  • Properties: Electron-donating amino group deactivates the ring toward EAS but facilitates diazotization reactions. Applications include dye intermediates .

Dihydroxy Analogs

Methyl-2,4-dihydroxy-3,6-dimethylbenzoate (isolated from Usnea longissima):

  • Key differences : Two hydroxyl groups at 2- and 4-positions.
  • Properties: High solubility in polar solvents (e.g., methanol, water) but prone to oxidation. Exhibits antimicrobial activity .

Biological Activity

Methyl 4-bromo-2,6-dimethylbenzoate is an aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of a bromine atom and two methyl groups on the benzene ring. Its chemical structure can be represented as follows:

C10H11BrO2\text{C}_10\text{H}_{11}\text{BrO}_2

This structure contributes to its unique reactivity and interaction with various biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to interact with specific enzymes, particularly those involved in drug metabolism and biochemical pathways.

  • Mechanism of Action : The compound likely binds to the active sites of enzymes, inhibiting their activity and blocking substrate access. This mechanism is critical for understanding its potential therapeutic applications.

Interaction with Cytochrome P450 Enzymes

One notable area of research involves the interaction of this compound with cytochrome P450 enzymes. These enzymes play a vital role in the metabolism of drugs and other xenobiotics.

  • Impact on Drug Metabolism : Studies suggest that this compound can modulate the activity of cytochrome P450 enzymes, influencing drug efficacy and toxicity depending on the specific conditions.

Cellular Signaling Pathways

The compound may also affect cellular signaling pathways, which are crucial for processes such as cell proliferation and differentiation. This aspect highlights its potential role in cancer research and treatment strategies.

Study on Enzyme Inhibition

In a recent study, this compound was evaluated for its inhibitory effects on various enzymes. The results indicated that it exhibited competitive inhibition against certain targets, suggesting a promising avenue for further exploration in drug development.

Enzyme TargetInhibition TypeIC50 (µM)
Cytochrome P450 3A4Competitive15.5
AcetylcholinesteraseNon-competitive25.0
β-GlucuronidaseMixed30.0

Implications for Cancer Treatment

Another significant finding was related to the compound's effects on cancer cell lines. In vitro studies demonstrated that this compound could inhibit cell growth in specific cancer types, potentially through modulation of signaling pathways involved in cell cycle regulation .

Q & A

Q. Q: What are optimal conditions for synthesizing methyl 4-bromo-2,6-dimethylbenzoate via esterification?

A: Esterification of brominated benzoic acids can be achieved using (trimethylsilyl)diazomethane (TMS-diazomethane) in dichloromethane/methanol. For example, methyl 4-bromo-2,6-difluorobenzoate was synthesized with 100% yield by adding TMS-diazomethane dropwise to the acid in DCM/MeOH (1:4 v/v) at 20°C, followed by vacuum concentration . Adjust stoichiometry (1.1–1.5 equiv. TMS-diazomethane) and monitor pH with acetic acid to quench excess reagent.

Q. Advanced Q: How do steric effects from 2,6-dimethyl substituents influence regioselective bromination?

A: The 2,6-dimethyl groups create steric hindrance, directing bromination to the para position. Similar regioselectivity is observed in 4-bromo-2,6-dimethylaniline synthesis, where bulky substituents limit ortho/meta substitution . Use Lewis acids (e.g., FeBr₃) to enhance para selectivity and characterize intermediates via LCMS (e.g., [M+H]+ m/z 251–253 for brominated analogs) .

Analytical Characterization

Q. Basic Q: Which spectroscopic methods reliably confirm the structure of this compound?

A: Use ¹H NMR to identify methyl ester (δ ~3.9–4.0 ppm, singlet) and aromatic protons (δ ~7.1–7.2 ppm, split by coupling with Br). Compare with methyl 4-bromo-2,6-difluorobenzoate (δ 7.17 ppm, dd, J=8.8, 1.5 Hz) . Mass spectrometry (ES+) typically shows [M+H]+ peaks at m/z 257–259 (Br isotope pattern).

Q. Advanced Q: How can crystallography resolve ambiguities in substituent positioning?

A: Single-crystal X-ray diffraction can unambiguously assign substituent positions. For example, 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate was structurally validated via crystallography, resolving steric and electronic effects . For brominated analogs, grow crystals in aprotic solvents (e.g., chloroform/hexane) and analyze space group symmetry.

Functionalization & Applications

Q. Basic Q: What methods are effective for hydrolyzing the methyl ester to the free carboxylic acid?

A: Basic hydrolysis (e.g., NaOH in MeOH/H₂O, 60°C, 12 h) cleaves the ester. Neutralize with HCl and extract with ethyl acetate. Monitor via TLC (Rf shift) or IR (loss of ester C=O at ~1720 cm⁻¹).

Q. Advanced Q: How can cross-coupling reactions (e.g., Suzuki) modify the bromo substituent?

A: The bromo group enables Pd-catalyzed couplings. For example, triazine derivatives were synthesized by coupling brominated benzoates with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) . Optimize catalyst loading (1–5 mol%) and degas solvents to suppress homocoupling.

Data Contradictions & Reproducibility

Q. Advanced Q: Why do reported yields for similar brominated ester syntheses vary (e.g., 47% vs. 100%)?

A: Yield discrepancies arise from reaction scale, reagent purity, and workup protocols. For instance, methyl 4-bromo-2,6-difluorobenzoate showed 100% yield at 21 mmol scale but 47% at 3.38 mmol, likely due to inefficient mixing or side reactions with residual acids . Standardize quenching (AcOH addition) and purification (flash chromatography, Rf = 0.3–0.5 in hexane/EtOAc).

Stability & Handling

Q. Basic Q: What storage conditions prevent degradation of this compound?

A: Store in airtight, light-resistant containers at room temperature. Related compounds like methyl 4-amino-2,6-dimethylbenzoate degrade under UV light; use amber vials and desiccants .

Q. Advanced Q: How do temperature and solvent polarity affect its stability in long-term reactions?

A: Elevated temperatures (>40°C) in polar solvents (e.g., DMSO) may promote ester hydrolysis or bromine elimination. Conduct accelerated stability studies (40–60°C, 1–7 days) and monitor via HPLC for degradation products (e.g., benzoic acid derivatives).

Biological & Pharmacological Relevance

Q. Advanced Q: What biochemical targets are plausible for brominated aromatic esters?

A: Brominated analogs like 25B-NBOMe interact with serotonin receptors (5-HT₂A) due to structural mimicry of endogenous ligands . For this compound, conduct receptor binding assays (radioligand displacement) and molecular docking to identify potential targets.

Contamination & Purity Analysis

Q. Advanced Q: How to distinguish this compound from its difluoro or amino analogs?

A: Use HRMS for exact mass (C₁₀H₁₁BrO₂: 258.99 g/mol) and compare with analogs (e.g., methyl 4-amino-2,6-dimethylbenzoate: 179.22 g/mol) . ¹⁹F NMR or XPS can detect fluorine contaminants, while TLC (silica, hexane/EtOAc 7:3) separates derivatives by polarity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2,6-diMethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2,6-diMethylbenzoate

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